4,8-dimethyl-2-oxo-2H-chromen-7-yl 2-[(tert-butoxycarbonyl)amino]butanoate
CAS No.:
Cat. No.: VC20205966
Molecular Formula: C20H25NO6
Molecular Weight: 375.4 g/mol
* For research use only. Not for human or veterinary use.
![4,8-dimethyl-2-oxo-2H-chromen-7-yl 2-[(tert-butoxycarbonyl)amino]butanoate -](/images/structure/VC20205966.png)
Specification
Molecular Formula | C20H25NO6 |
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Molecular Weight | 375.4 g/mol |
IUPAC Name | (4,8-dimethyl-2-oxochromen-7-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |
Standard InChI | InChI=1S/C20H25NO6/c1-7-14(21-19(24)27-20(4,5)6)18(23)25-15-9-8-13-11(2)10-16(22)26-17(13)12(15)3/h8-10,14H,7H2,1-6H3,(H,21,24) |
Standard InChI Key | MVYMDIBQJYVXAZ-UHFFFAOYSA-N |
Canonical SMILES | CCC(C(=O)OC1=C(C2=C(C=C1)C(=CC(=O)O2)C)C)NC(=O)OC(C)(C)C |
Introduction
4,8-Dimethyl-2-oxo-2H-chromen-7-yl 2-[(tert-butoxycarbonyl)amino]butanoate is a synthetic organic compound belonging to the class of chromen-2-one derivatives. It features a chromenone core structure, which is a benzopyran fused with a lactone ring, and includes a butanoate ester functional group. The tert-butoxycarbonyl (Boc) group serves as a protecting group for the amino functionality, enhancing the compound's stability and reactivity in various chemical reactions.
Synthesis Methods
The synthesis of 4,8-dimethyl-2-oxo-2H-chromen-7-yl 2-[(tert-butoxycarbonyl)amino]butanoate typically involves several steps:
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Formation of the Chromen-2-one Core: This can be achieved through the Pechmann condensation reaction, involving a phenol and a β-keto ester in the presence of an acid catalyst.
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Introduction of the Butanoate Ester Group: Esterification reactions are used, where the chromen-2-one derivative is reacted with butanoic acid or its derivatives.
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Protection of the Amino Group: The tert-butoxycarbonyl (Boc) group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base.
Chemical Reactivity
The compound can undergo various chemical reactions due to its functional groups:
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Oxidation: The chromen-2-one core can be oxidized to form quinone derivatives using oxidizing agents like potassium permanganate (KMnO4).
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Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
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Substitution: The Boc-protected amino group can undergo nucleophilic substitution reactions after deprotection.
Biological Activities and Applications
Compounds in the coumarin family, including 4,8-dimethyl-2-oxo-2H-chromen-7-yl 2-[(tert-butoxycarbonyl)amino]butanoate, are known for their diverse biological activities such as anti-inflammatory, anticoagulant, and antimicrobial effects. This compound is studied for its potential therapeutic applications, particularly in drug development as a precursor for synthesizing pharmacologically active compounds.
Comparison with Similar Compounds
Several compounds share structural similarities with 4,8-dimethyl-2-oxo-2H-chromen-7-yl 2-[(tert-butoxycarbonyl)amino]butanoate, including:
Compound Name | Molecular Formula | Key Features |
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4-Methylcoumarin | C10H8O2 | Simple structure; used as a fluorescent probe |
Umbelliferone | C9H6O3 | Known for its photoprotective properties |
Coumarin | C9H6O2 | Parent structure; exhibits anticoagulant activity |
These compounds highlight the diversity within the coumarin family while emphasizing the unique aspects of 4,8-dimethyl-2-oxo-2H-chromen-7-yl 2-[(tert-butoxycarbonyl)amino]butanoate due to its specific substituents and functional groups.
Research Findings and Future Directions
Research into the specific biological activities of 4,8-dimethyl-2-oxo-2H-chromen-7-yl 2-[(tert-butoxycarbonyl)amino]butanoate is ongoing, focusing on its mechanism of action and therapeutic potential. Interaction studies are crucial for understanding how this compound interacts with biological systems, which will help establish a comprehensive understanding of its behavior in biological contexts. Future studies may explore its efficacy against various biological targets and its potential applications in medicinal chemistry.
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